molecular formula C10H15ClN2O3 B3009592 Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride CAS No. 2247103-95-1

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride

Cat. No.: B3009592
CAS No.: 2247103-95-1
M. Wt: 246.69
InChI Key: RXPMYZOIFKODNT-UHFFFAOYSA-N
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Description

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2O3 and its molecular weight is 246.69. The purity is usually 95%.
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Biological Activity

Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride (CAS Number: 2247103-95-1) is a compound of interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores its biological activity, including its interactions with various biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H15ClN2O3C_{10}H_{15}ClN_{2}O_{3} and a molecular weight of 246.69 g/mol. The presence of the piperidine ring fused with an oxazole moiety contributes to its biological properties. The structure is summarized in the following table:

PropertyValue
Molecular Formula C₁₀H₁₅ClN₂O₃
Molecular Weight 246.69 g/mol
CAS Number 2247103-95-1
Solubility Soluble in organic solvents

Research indicates that Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The oxazole ring is known to participate in hydrogen bonding and π-stacking interactions, which can enhance binding affinity to target proteins.

  • Anticancer Activity : Similar compounds have demonstrated potential as anticancer agents by inducing apoptosis in cancer cells through the activation of specific proteases involved in mitochondrial homeostasis . For instance, derivatives of piperidine and oxazole have shown effectiveness against hepatocellular carcinoma (HCC) by triggering cell death pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities. Compounds with similar structures have been tested for their efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects .

Case Studies

Several studies have reported on the biological activities associated with compounds structurally related to Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride:

  • Study on Anticancer Effects : A study highlighted that piperidine derivatives exhibited potent tumor growth inhibition in HCC models, with IC50 values indicating effective concentrations for therapeutic use . The study concluded that these compounds could serve as promising candidates for further development.
  • Antimicrobial Testing : In vitro tests conducted on related oxazole derivatives revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli . This suggests a potential application in treating bacterial infections.

Research Findings

The following table summarizes key findings from recent research involving Methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate; hydrochloride and related compounds:

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in HCC cells
Antimicrobial ActivityEffective against S. aureus and E. coli
Interaction StudiesBinding affinity studies with protein targets

Properties

IUPAC Name

methyl 2-piperidin-4-yl-1,3-oxazole-5-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3.ClH/c1-14-10(13)8-6-12-9(15-8)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPMYZOIFKODNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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